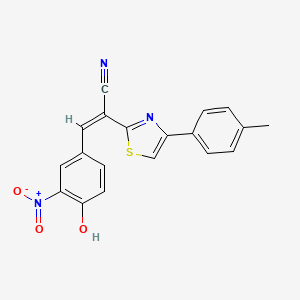

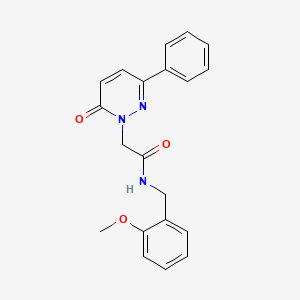

![molecular formula C14H18F3N3OS3 B2437906 2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide CAS No. 338394-35-7](/img/structure/B2437906.png)

2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 2,2-bis(ethylsulfanyl)-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide, has a CAS Number of 338394-35-7 . It is a solid substance with a molecular weight of 397.51 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18F3N3OS3/c1-3-23-12(24-4-2)11(21)19-20-13(22)18-10-7-5-6-9(8-10)14(15,16)17/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Coordination Compounds in Cancer Research

Hydrazinecarbothioamide derivatives are used to form coordination compounds with copper and nickel. These compounds show potential in inhibiting the growth of human leukemia HL-60 cancer cells at certain concentrations (Pakhontsu et al., 2014).

Heterocyclic Ring Synthesis

Hydrazinecarbothioamides react with certain chemicals to form various heterocyclic rings. These reactions are significant for synthesizing new compounds with potential applications in pharmaceuticals (Aly et al., 2018).

Antineoplastic Agents

Certain hydrazinecarbothioamide derivatives are synthesized for antineoplastic activity, particularly against leukemia in mice. These compounds show promise as potent antineoplastic agents due to their selective properties (Shyam et al., 1993).

Catalysts in Chemical Reactions

Hydrazinecarbothioamide-based ligands are utilized to prepare transition metal complexes, which are then used as catalysts in cyclopropanation reactions. These reactions are important in organic synthesis and pharmaceutical manufacturing (Youssef et al., 2009).

Antioxidant Activity

Hydrazinecarbothioamides are used in synthesizing compounds that exhibit antioxidant activity. This activity is crucial in the development of drugs that target oxidative stress-related diseases (Bărbuceanu et al., 2014).

Antibacterial and Antioxidant Agents

Some hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties. They show potential as effective treatments against certain bacterial infections and oxidative damage (Karaküçük-Iyidoğan et al., 2014).

Metal Complexes and Electrochemical Behavior

Hydrazinecarbothioamide derivatives are used to create metal complexes with copper(II) and nickel(II). These complexes are studied for their electrochemical behavior, which is relevant in various industrial and research applications (Hosseini‐Yazdi et al., 2016).

Mild Steel Corrosion Inhibition

Compounds derived from hydrazinecarbothioamide are explored for their role in inhibiting mild steel corrosion, particularly in acidic environments. This has implications in material science and engineering (Akpan et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3OS3/c1-3-23-12(24-4-2)11(21)19-20-13(22)18-10-7-5-6-9(8-10)14(15,16)17/h5-8,12H,3-4H2,1-2H3,(H,19,21)(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDJQTCLARBOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

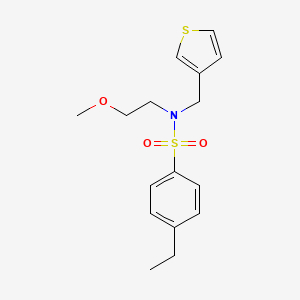

![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)

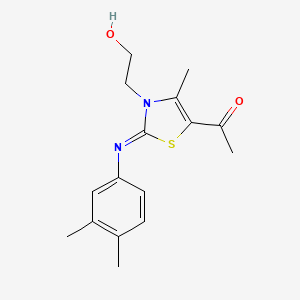

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2437825.png)

![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)

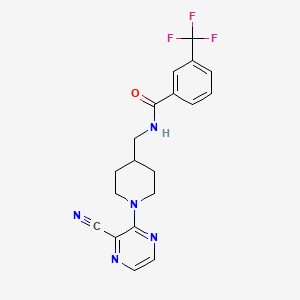

![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)

![(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2437835.png)

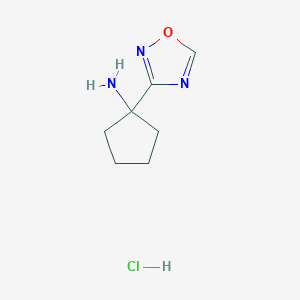

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)

![2-(4-butylphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2437840.png)